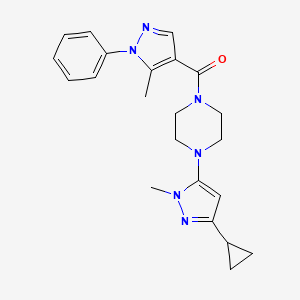![molecular formula C21H15N5O5S B2415157 Ácido 2-[[(E)-2-ciano-3-[4-(1-metil-imidazol-2-il)sulfanyl-3-nitrofenil]prop-2-enil]amino]benzoico CAS No. 1147362-27-3](/img/structure/B2415157.png)
Ácido 2-[[(E)-2-ciano-3-[4-(1-metil-imidazol-2-il)sulfanyl-3-nitrofenil]prop-2-enil]amino]benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a cyano group, a nitro group, and an imidazole ring, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : It may find use in the development of new materials or chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the nitrophenyl derivative. The nitro group is introduced into the phenyl ring through nitration reactions. Subsequently, the imidazole ring is formed through cyclization reactions involving the appropriate precursors. The cyano group is then introduced using cyanoethylation reactions. Finally, the benzoic acid moiety is added through esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, altering the compound's properties.
Substitution: : The cyano group can participate in nucleophilic substitution reactions.
Condensation: : The imidazole ring can undergo condensation reactions with other compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often with the aid of a base.
Condensation: : Acid catalysts and heat are often employed to facilitate condensation reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Cyanohydrins, amides.
Condensation: : Imidazole derivatives, heterocyclic compounds.
Mecanismo De Acción
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. The imidazole ring may bind to enzymes or receptors, while the nitro and cyano groups could participate in redox reactions. Further research is needed to elucidate the precise pathways and targets involved.
Comparación Con Compuestos Similares
This compound is unique due to its combination of functional groups and structural features. Similar compounds include:
Imidazole derivatives: : These compounds share the imidazole ring but may lack the nitro or cyano groups.
Nitrophenyl derivatives: : These compounds contain the nitro group but may not have the imidazole or cyano groups.
Cyano-containing compounds: : These compounds have the cyano group but may not include the imidazole or nitro groups.
Propiedades
IUPAC Name |
2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O5S/c1-25-9-8-23-21(25)32-18-7-6-13(11-17(18)26(30)31)10-14(12-22)19(27)24-16-5-3-2-4-15(16)20(28)29/h2-11H,1H3,(H,24,27)(H,28,29)/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRZHMMDGCVGDL-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)
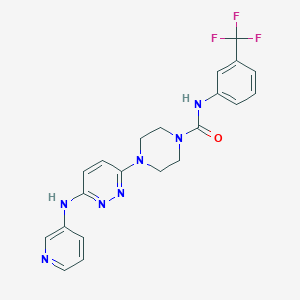
![N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2415079.png)
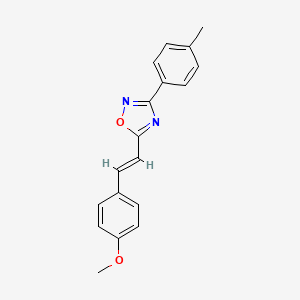
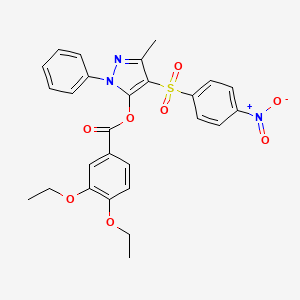
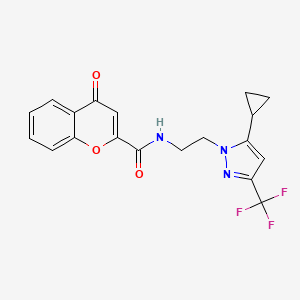
![1-(4-methylpiperazin-1-yl)-2-[(3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2415086.png)
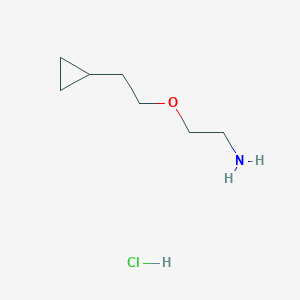
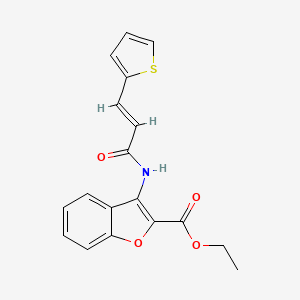
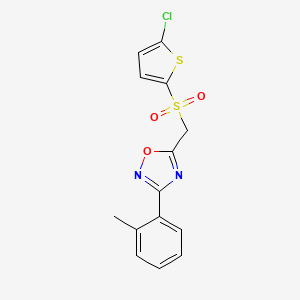

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2415092.png)
![1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2415094.png)
